molecular formula C7H6N2O4 B1387122 6-Methyl-3-nitropyridine-2-carboxylic acid CAS No. 21203-64-5

6-Methyl-3-nitropyridine-2-carboxylic acid

Cat. No.: B1387122
CAS No.: 21203-64-5
M. Wt: 182.13 g/mol
InChI Key: YNTRWMTUEBUEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-3-nitropyridine-2-carboxylic acid is a heterocyclic aromatic organic compound characterized by a pyridine ring substituted with a nitro group at the 3-position, a methyl group at the 6-position, and a carboxylic acid group at the 2-position

Synthetic Routes and Reaction Conditions:

  • Nitration Reaction: One common synthetic route involves the nitration of 6-methylpyridine-2-carboxylic acid. This reaction typically uses concentrated nitric acid and sulfuric acid as nitrating agents.

  • Substitution Reaction: Another method involves the substitution of a suitable precursor with a nitro group. For example, 6-methylpyridine-2-carboxylic acid can be reacted with nitric acid in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound often involves large-scale nitration reactions under controlled conditions to ensure safety and yield optimization. The process may also include purification steps to obtain the desired compound in high purity.

Types of Reactions:

  • Oxidation: The nitro group in this compound can be oxidized to form a nitrate ester.

  • Reduction: The nitro group can be reduced to an amine group, resulting in 6-methyl-3-aminopyridine-2-carboxylic acid.

  • Substitution: The carboxylic acid group can undergo substitution reactions with various reagents to form esters or amides.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Typical reducing agents include iron (Fe) and hydrogen (H2) in the presence of a catalyst.

  • Substitution: Reagents such as thionyl chloride (SOCl2) for esterification and ammonia (NH3) for amidation are commonly used.

Major Products Formed:

  • Oxidation: Nitrate esters.

  • Reduction: Amines.

  • Substitution: Esters and amides.

Scientific Research Applications

6-Methyl-3-nitropyridine-2-carboxylic acid has various applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 6-Methyl-3-nitropyridine-2-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 3-Nitropyridine-2-carboxylic acid: Lacks the methyl group at the 6-position.

  • 6-Methylpyridine-3-carboxylic acid: Lacks the nitro group at the 3-position.

  • 2-Methyl-3-nitropyridine-6-carboxylic acid: Different positions of the methyl and nitro groups.

Uniqueness: 6-Methyl-3-nitropyridine-2-carboxylic acid is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. This arrangement allows for distinct interactions with biological targets and chemical reagents compared to its similar compounds.

Properties

IUPAC Name

6-methyl-3-nitropyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O4/c1-4-2-3-5(9(12)13)6(8-4)7(10)11/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNTRWMTUEBUEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652194
Record name 6-Methyl-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21203-64-5
Record name 6-Methyl-3-nitropyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 2
Reactant of Route 2
6-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
6-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
6-Methyl-3-nitropyridine-2-carboxylic acid
Reactant of Route 6
Reactant of Route 6
6-Methyl-3-nitropyridine-2-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.